molecular formula C9H8F2N2 B12961198 2-(Difluoromethyl)-1H-indol-5-amine

2-(Difluoromethyl)-1H-indol-5-amine

Cat. No.: B12961198
M. Wt: 182.17 g/mol
InChI Key: KQLJVUNHAYDMPR-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1H-indol-5-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-1H-indol-5-amine typically involves the introduction of the difluoromethyl group into the indole framework. One common method is the difluoromethylation of indole derivatives using difluoromethylating reagents. For example, the reaction of indole with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1H-indol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethylated indole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding difluoromethylated indole amines.

    Substitution: The compound can undergo substitution reactions where the difluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoromethylated indole oxides, difluoromethylated indole amines, and various substituted indole derivatives .

Scientific Research Applications

2-(Difluoromethyl)-1H-indol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-1H-indol-5-amine
  • 2-(Chloromethyl)-1H-indol-5-amine
  • 2-(Bromomethyl)-1H-indol-5-amine

Comparison

Compared to similar compounds, 2-(Difluoromethyl)-1H-indol-5-amine exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s chemical stability and biological activity, making it more effective in certain applications. For example, the difluoromethyl group can improve the compound’s lipophilicity and metabolic stability, which are important factors in drug development .

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

2-(difluoromethyl)-1H-indol-5-amine

InChI

InChI=1S/C9H8F2N2/c10-9(11)8-4-5-3-6(12)1-2-7(5)13-8/h1-4,9,13H,12H2

InChI Key

KQLJVUNHAYDMPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C=C(N2)C(F)F

Origin of Product

United States

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